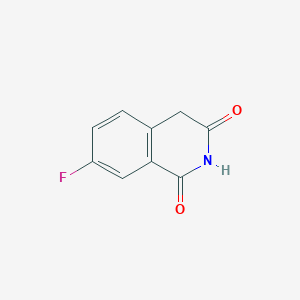

7-fluoroisoquinoline-1,3(2H,4H)-dione

Descripción

Historical Context and Evolution of Isoquinoline (B145761) Derivatives in Chemical Synthesis

The journey of isoquinoline and its derivatives began in the late 19th century. Isoquinoline itself was first isolated from coal tar in 1885. nih.gov This discovery spurred the development of various synthetic methodologies aimed at constructing this heterocyclic system. Early landmark reactions, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, laid the foundational groundwork for accessing a wide array of isoquinoline analogs. rsc.org These classical methods, which often rely on electrophilic aromatic substitution, have been refined and supplemented over the decades with modern techniques, including transition metal-catalyzed cross-coupling reactions and C-H activation strategies, greatly expanding the diversity of accessible isoquinoline motifs. rsc.orgresearchgate.net

Significance of the Isoquinoline-1,3(2H,4H)-dione Core as a Privileged Scaffold in Research

Within the vast family of isoquinoline derivatives, the isoquinoline-1,3(2H,4H)-dione scaffold has emerged as a particularly valuable entity in medicinal chemistry. researchgate.net This core structure is present in a multitude of compounds exhibiting a broad spectrum of pharmacological activities. nih.govpensoft.net Researchers have successfully synthesized and identified isoquinoline-1,3(2H,4H)-dione derivatives as potent inhibitors of various enzymes, including HIV-1 integrase and aldose reductase 2 (ALR2). researchgate.net Furthermore, this scaffold has been explored for its potential in developing antagonists for progesterone (B1679170) receptors and as novel antitumor agents. researchgate.netrsc.org The sustained interest in this class of compounds, dating back to investigations into their hypnotic properties in the 1920s, highlights their enduring therapeutic potential. researchgate.net The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.

Rationale for the Specific Investigation of 7-Fluoroisoquinoline-1,3(2H,4H)-dione and Related Fluorinated Analogs

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. researchgate.net The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net

The investigation into This compound is driven by this established precedent. While extensive research specifically detailing the synthesis and biological profile of the 7-fluoro derivative is not widely available in the public domain, the rationale for its study is compelling. Research into related C7-substituted 2-hydroxyisoquinoline-1,3-diones has pointed to this position as being critical for potent inhibitory activity against enzymes like HIV integrase and HCV NS5B polymerase. rsc.org This suggests that modifications at the C7 position of the isoquinoline-1,3(2H,4H)-dione core can significantly impact its biological activity.

The introduction of a fluorine atom at the 7-position is hypothesized to modulate the electronic properties of the aromatic ring and potentially enhance membrane permeability and metabolic resistance, thereby improving the pharmacokinetic profile of the parent compound. The pursuit of fluorinated analogs, such as this compound, represents a logical and promising strategy in the ongoing quest for more effective and safer therapeutic agents based on the privileged isoquinoline-1,3(2H,4H)-dione scaffold.

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H6FNO2 |

|---|---|

Peso molecular |

179.15 g/mol |

Nombre IUPAC |

7-fluoro-4H-isoquinoline-1,3-dione |

InChI |

InChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13) |

Clave InChI |

JXQYCSQIOJFWMF-UHFFFAOYSA-N |

SMILES canónico |

C1C2=C(C=C(C=C2)F)C(=O)NC1=O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 7 Fluoroisoquinoline 1,3 2h,4h Dione and Analogous Structures

Strategic Approaches to Regioselective Fluorination within the Isoquinoline-1,3(2H,4H)-dione Framework

The regioselective introduction of a fluorine atom onto the isoquinoline-1,3(2H,4H)-dione core presents a significant synthetic challenge. The electronic nature of the bicyclic system, with its electron-withdrawing dione (B5365651) functionality, influences the reactivity of the aromatic ring. Strategies for fluorination can be broadly categorized into direct introduction of fluorine onto the pre-formed heterocycle and the use of fluorinated precursors in the ring-forming cyclization.

Direct Fluorination and Fluorine Atom Introduction Methodologies

Direct C-H fluorination of the isoquinoline-1,3(2H,4H)-dione framework is a desirable, atom-economical approach. This typically involves electrophilic fluorinating agents that can react with the electron-rich positions of the aromatic ring.

Electrophilic Fluorination: This method utilizes reagents that deliver an electrophilic fluorine source ("F+"). alfa-chemistry.com The choice of reagent is critical for achieving regioselectivity and avoiding unwanted side reactions. nih.gov Common electrophilic N-F reagents include N-fluorobenzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide (NFOBS), and Selectfluor®. wikipedia.orgbrynmawr.edualfa-chemistry.com The reactivity of these agents can be tuned, and a quantitative reactivity scale has been developed to aid in their selection. nih.gov For the isoquinoline-1,3(2H,4H)-dione skeleton, the electron-withdrawing nature of the dione moiety deactivates the aromatic ring towards electrophilic attack. However, the position para to the annulated ring (C7) could potentially be targeted. The reaction would likely require forcing conditions and careful optimization to achieve the desired 7-fluoro isomer.

| Reagent | Abbreviation | Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and safe with high fluorinating ability. alfa-chemistry.com Soluble in various organic solvents. alfa-chemistry.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly selective and stable N-F reagent. alfa-chemistry.com Has high thermal stability and low toxicity. alfa-chemistry.com |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective fluorinating agent synthesized from disulfonic acid. wikipedia.org |

| N-Fluoropyridinium salts | NFPy | Cationic nitrogen increases rates and yields of fluorination. wikipedia.org |

Nucleophilic Fluorination: While less common for direct C-H fluorination of non-activated arenes, nucleophilic aromatic substitution (SNAr) could be a viable strategy if a suitable leaving group (e.g., -Cl, -NO2) is present at the 7-position of the isoquinoline-1,3(2H,4H)-dione ring. Nucleophilic fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetralkylammonium fluorides. alfa-chemistry.comalfa-chemistry.com The reaction necessitates an electron-deficient aromatic system, a condition met by the target scaffold.

Precursor-Based Strategies for Fluorine Incorporation

An alternative and often more controllable approach involves the synthesis of a fluorinated precursor that is subsequently cyclized to form the desired 7-fluoroisoquinoline-1,3(2H,4H)-dione. This strategy allows for the unambiguous placement of the fluorine atom at the desired position.

The synthesis would typically begin with a commercially available fluorinated starting material, such as 4-fluorophthalic acid or a derivative of 4-fluorophenylacetic acid. A variety of isoquinoline (B145761) ring assembly techniques can then be employed. researchgate.net For instance, a derivative of 4-fluorophenylacetic acid could be elaborated into a suitable β-phenylethylamine precursor, which can then undergo cyclization reactions like the Bischler-Napieralski or Pictet-Spengler synthesis to form the isoquinoline core. pharmaguideline.comquimicaorganica.org Subsequent oxidation and modification would yield the target dione. Another approach involves the palladium-catalyzed annulation of a fluorine-containing alkyne with a 2-iodobenzylidenamine to regioselectively produce a 4-fluoroalkylated isoquinoline. nih.gov Although this places the fluorine on a substituent, similar precursor strategies can target the ring itself. The key advantage of this approach is that the fluorine position is secured early in the synthetic sequence, avoiding issues of regioselectivity in the final steps.

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Electrophilic Fluorination | Introduction of "F+" onto the pre-formed heterocycle. | Atom-economical, potentially fewer steps. | Challenges with regioselectivity, potential for side reactions, may require harsh conditions. |

| Direct Nucleophilic Fluorination (SNAr) | Displacement of a leaving group at the 7-position by F-. | High regioselectivity. | Requires a pre-functionalized substrate with a suitable leaving group. |

| Precursor-Based Synthesis | Using a fluorinated starting material to build the heterocyclic ring. | Unambiguous placement of fluorine, high regioselectivity. | Potentially longer synthetic sequence, availability of starting materials. |

Radical Cascade Cyclization Reactions for Isoquinoline-1,3(2H,4H)-dione Formation

Radical cascade reactions have emerged as a powerful tool for the construction of complex heterocyclic systems in a single, efficient step. rsc.orgrsc.org These methods are particularly well-suited for the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives. nih.govresearchgate.net A fluorine substituent on the aromatic ring of the starting material is generally well-tolerated in these radical processes, making them an excellent strategy for accessing this compound.

Mechanistic Investigations of Radical Addition and Cyclization Pathways

The general mechanism for the radical cascade synthesis of isoquinoline-1,3(2H,4H)-diones involves the generation of a radical species that adds to the alkene moiety of a suitably designed precursor, such as an N-alkyl-N-methacryloylbenzamide. nih.govresearchgate.net This initial addition generates a new radical intermediate, which then undergoes an intramolecular cyclization by adding to the aromatic ring. This cyclization is typically a 6-endo-trig process, although 5-exo-trig cyclizations are also known in related systems. acs.org The final step often involves an oxidation or hydrogen atom abstraction to afford the stable isoquinoline-1,3(2H,4H)-dione product. The regioselectivity of the aromatic cyclization is governed by the stability of the resulting radical intermediate. The presence of a fluorine atom at the para-position of the benzamide (B126) ring (which would become the 7-position of the product) is unlikely to significantly alter the preferred cyclization pathway.

Metal-Free Radical Cascade Cyclizations

Recent advancements have focused on developing metal-free conditions for these radical cascades, enhancing their environmental compatibility. rsc.orgnih.gov These reactions can be initiated by various means, including visible-light photoredox catalysis or the use of organic initiators. For example, a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been developed to generate isoquinoline-1,3(2H,4H)-dione derivatives in good yields under mild, metal-free conditions. nih.gov Similarly, visible-light-mediated tandem reactions of acryloylbenzamides with radical precursors like alkyl boronic acids or oxime esters provide efficient access to these scaffolds. researchgate.netresearchgate.net These methods offer high functional group tolerance, making them suitable for substrates bearing fluorine substituents.

| Reactants | Initiation/Conditions | Key Features | Reference |

|---|---|---|---|

| N-alkyl-N-methacryloylbenzamide + Aryl aldehydes | Oxidative cross-coupling | Mild conditions, no metal catalysts or organic solvents. | nih.gov |

| Acryloylbenzamides + NHPI esters | Visible light, Ir photocatalyst | Radical addition and subsequent cyclization. | researchgate.net |

| Acryloylbenzamides + Alkyl boronic acids | Visible light mediation | Proceeds via radical addition and cyclization. | researchgate.net |

Transition Metal-Catalyzed Radical Cascade Cyclizations

Transition metals can also be employed to catalyze radical cascade cyclizations, often providing unique reactivity and selectivity. purdue.edu While many modern methods aim to be metal-free, transition metal catalysis remains a vital tool. For instance, palladium-catalyzed Heck cyclization followed by a cascade of reactions including double alkyne insertion and C-H activation can construct complex fused isoquinolinediones. acs.org Rhodium-catalyzed C-H activation and subsequent intramolecular cyclization of benzimidates with diazo compounds also provides a route to the isoquinoline core. rsc.org In the context of radical cascades, metals like iron or copper can be used to promote the initial radical generation. An iron salt/peroxide system, for instance, has been used to promote the cascade difunctionalization of unsaturated benzamides to yield isoquinoline-1,3-diones. researchgate.net These methods often exhibit high efficiency and selectivity, and a fluorine substituent would be compatible with a wide range of catalytic systems.

Electrochemical Synthetic Protocols for Isoquinoline-1,3(2H,4H)-dione Systems

Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, offering mild reaction conditions and avoiding the need for stoichiometric chemical oxidants or reductants. In the context of isoquinoline-1,3(2H,4H)-dione synthesis, electrochemical methods have been developed to facilitate key bond-forming reactions.

An efficient and environmentally friendly electrochemical continuous-flow approach has been demonstrated for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. researchgate.netresearchgate.netresearchgate.net This method involves the sulfonylation of alkenes with sulfonylhydrazides in a continuous-flow electrolytic cell under metal-free and oxidant-free conditions. researchgate.netresearchgate.netresearchgate.net The reaction proceeds with good functional group tolerance, affording the desired products in moderate to good yields. researchgate.netresearchgate.netresearchgate.net The scalability of this process has also been successfully demonstrated without altering the reaction conditions. researchgate.netresearchgate.netresearchgate.net

Furthermore, an electrochemical protocol for the trifluoromethylation and subsequent cyclization of N-acryloylbenzamides has been developed to produce trifluoromethyl-containing isoquinoline-1,3-diones. rsc.org This strategy utilizes an inexpensive and readily available trifluoromethylation reagent and proceeds via cathodic reduction to generate trifluoromethyl radicals. The reaction is conducted efficiently without the need for additional redox reagents and exhibits good substrate scope. rsc.org

These electrochemical methods highlight a green and efficient pathway for the functionalization and synthesis of the isoquinoline-1,3(2H,4H)-dione core, which is applicable to the synthesis of fluorinated analogs like this compound.

| Methodology | Key Features | Reactants | Products | Yield |

|---|---|---|---|---|

| Electrochemical Continuous-Flow Sulfonylation | Metal-free, oxidant-free, scalable | Activated alkenes, Sulfonylhydrazides | 4-(Sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones | Moderate to good |

| Electrochemical Trifluoromethylation/Cyclization | Cathodic reduction, no additional redox reagents | N-acryloylbenzamides, IMDN-SO2CF3 | Trifluoromethyl-substituted isoquinoline-1,3-diones | Not specified |

Microwave-Assisted Synthesis and Principles of Green Chemistry in Isoquinoline-1,3(2H,4H)-dione Preparation

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, higher yields, and often, the ability to perform reactions under solvent-free conditions. nih.govmdpi.comresearchgate.netnih.govccsenet.org These benefits are particularly valuable in the synthesis of heterocyclic compounds like isoquinoline-1,3(2H,4H)-diones.

The application of microwave irradiation can dramatically accelerate the synthesis of various quinoline (B57606) and isoquinoline derivatives. researchgate.netsci-hub.ru For instance, palladium-catalyzed reactions for the construction of 4-substituted isoquinolines have been efficiently carried out under microwave irradiation, demonstrating the broad applicability of this technique. nih.gov The synthesis of quinoline-substituted tetrahydro-2-pyrimidinones from quinoline chalcones has also been successfully achieved using microwave irradiation on a solid alumina support without the need for a solvent. sci-hub.ru

The principles of green chemistry are central to microwave-assisted synthesis. By significantly reducing reaction times, microwave heating lowers energy consumption. organic-chemistry.org Furthermore, the enhanced reaction rates can lead to cleaner reactions with fewer byproducts, simplifying purification processes and reducing waste. The potential for solvent-free reactions or the use of more environmentally benign solvents further enhances the green credentials of this methodology. nih.gov These principles are directly applicable to the synthesis of this compound, offering a more sustainable route to this important compound.

| Reaction Type | Microwave Conditions | Advantages | Applicability |

|---|---|---|---|

| Palladium-catalyzed synthesis of 4-substituted isoquinolines | Not specified in detail | Reduced reaction time, broader substrate scope | Synthesis of functionalized isoquinoline cores |

| Synthesis of quinoline-substituted pyrimidinones | Solid neutral alumina support, solvent-free | Avoids homogeneous solvents, simplified workup | Heterocycle synthesis from chalcone precursors |

One-Pot and Multi-Component Cascade Reactions Utilizing Acryloyl Benzamides and Related Precursors

A variety of radical-mediated cascade reactions involving N-alkyl-N-methacryloylbenzamides have been developed. These reactions typically involve the initial functionalization of the alkene moiety, followed by an ortho-radical cyclization onto the aromatic ring to form the isoquinoline-1,3(2H,4H)-dione structure. beilstein-journals.org For example, cascade reactions with ethers and arylsulfonohydrazides have been shown to produce ether- and arylsulfonyl-substituted isoquinoline-1,3(2H,4H)-diones in good yields. beilstein-journals.org

Visible-light-mediated tandem reactions of acryloylbenzamides with radical precursors such as alkyl boronic acids, arylsulfonylhydrazides, and oxime esters provide another mild and efficient route to various substituted isoquinoline-1,3(2H,4H)-diones. researchgate.netresearchgate.net Additionally, a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes, proceeding via oxidative cross-coupling and radical addition, affords the desired products under mild, metal-catalyst-free, and organic-solvent-free conditions. nih.gov These methods are highly adaptable for the synthesis of a wide range of substituted analogs, including this compound.

| Cascade Reaction Type | Precursors | Conditions | Product Type | Yield |

|---|---|---|---|---|

| Radical-mediated cascade with ethers and arylsulfonohydrazides | N-alkyl-N-methacryloylbenzamides | Radical initiation | Ether- and arylsulfonyl-substituted | Good |

| Visible-light-mediated tandem reaction | Acryloylbenzamides, alkyl boronic acids, etc. | Visible light | Various 4-substituted | Satisfactory |

| Oxidative cross-coupling with aryl aldehydes | N-alkyl-N-methacryloylbenzamide, aryl aldehydes | Metal- and solvent-free | Various 4-substituted | Good |

Catalytic and Non-Catalytic Approaches to Isoquinoline-1,3(2H,4H)-dione Ring Closure

Catalytic approaches frequently employ transition metals to facilitate the cyclization. For instance, rhodium(III)-catalyzed C-H activation and annulation of N-(pivaloyloxy) aryl amides with internal acetylene-containing α-amino carboxylates provides a pathway to functionalized isoquinolones. nih.gov These products can be further transformed into isoquinoline derivatives. nih.gov

Non-catalytic methods often rely on radical cyclization pathways, which can be initiated by light or thermal means. Many of the cascade reactions involving acryloyl benzamides, as discussed in the previous section, fall into this category. For example, the visible-light-promoted cascade reaction of acryloylbenzamides with various radical precursors proceeds without a metal catalyst. researchgate.net Similarly, a metal-free cascade functionalization of unactivated C(sp3)-H bonds and cyclization of N-substituted allylbenzamides has been developed to afford 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones, and N-methacryloylbenzamides can be used to produce alkyl-substituted isoquinoline-1,3(2H,4H)-diones under similar conditions. beilstein-journals.orgscispace.com These non-catalytic methods are advantageous as they avoid potential metal contamination of the final product.

| Approach | Methodology | Key Features | Example |

|---|---|---|---|

| Catalytic | Rh(III)-catalyzed C-H activation/annulation | Step- and atom-economical | Synthesis of functionalized isoquinolones from aryl amides and alkynes |

| Non-Catalytic | Visible-light-mediated radical cascade | Metal-free, mild conditions | Cyclization of acryloylbenzamides with various radical precursors |

| Non-Catalytic | Radical cyclization of N-allylbenzamides | Metal-free, functionalization of C(sp3)-H bonds | Synthesis of 4-alkyl-substituted isoquinoline-1,3(2H,4H)-diones |

Stereoselective Synthesis and Chiral Induction in Isoquinoline-1,3(2H,4H)-dione Chemistry

The development of stereoselective methods for the synthesis of chiral isoquinoline-1,3(2H,4H)-dione derivatives is of high importance, as the biological activity of these compounds is often dependent on their stereochemistry. Chiral induction can be achieved through the use of chiral catalysts, auxiliaries, or starting materials.

A significant advancement in this area is the development of a highly enantioselective aza-Friedel–Crafts reaction of structurally novel ketimines with indoles and pyrrole, catalyzed by a chiral phosphoric acid. dntb.gov.uarsc.org This protocol enables the first enantioselective synthesis of isoquinoline-1,3(2H,4H)-dione derivatives, affording the products in good to excellent yields and with excellent enantioselectivities (up to >99% ee). dntb.gov.uarsc.org This method provides a direct route to optically active isoquinoline-1,3(2H,4H)-diones with a chiral center at the 4-position.

While this specific example focuses on the introduction of a substituent at the 4-position, the principles of asymmetric catalysis can be extended to other positions of the isoquinoline-1,3(2H,4H)-dione core. The development of new chiral catalysts and stereoselective transformations will continue to be a key area of research in the synthesis of biologically active molecules like this compound.

| Methodology | Catalyst | Key Transformation | Product | Enantioselectivity |

|---|---|---|---|---|

| Aza-Friedel–Crafts Reaction | Chiral Phosphoric Acid | Enantioselective addition of indoles/pyrrole to ketimines | Chiral 4-substituted isoquinoline-1,3(2H,4H)-diones | Up to >99% ee |

Theoretical and Computational Investigations of Isoquinoline 1,3 2h,4h Dione Compounds

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties and reactivity of isoquinoline-1,3(2H,4H)-dione and its derivatives. DFT methods allow for the detailed examination of molecular orbitals, electronic transitions, and the prediction of various spectroscopic properties, offering insights that complement experimental findings.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

In the context of isoquinoline-1,3(2H,4H)-dione derivatives, the HOMO is typically localized on the electron-rich regions of the molecule, often involving the benzene (B151609) ring and the nitrogen atom of the dione (B5365651) moiety. The LUMO, on the other hand, is generally distributed over the electron-deficient carbonyl groups. The introduction of a fluorine atom at the 7-position is expected to influence the energies of these orbitals due to its high electronegativity. This substitution can lower both the HOMO and LUMO energy levels, potentially affecting the HOMO-LUMO gap and, consequently, the molecule's reactivity and spectral properties.

The HOMO-LUMO gap is a critical parameter for understanding electronic transitions. A smaller gap suggests that the molecule can be more easily excited, which corresponds to absorption of light at longer wavelengths. Computational studies on related quinoline (B57606) derivatives have shown that the nature and position of substituents significantly impact the HOMO-LUMO gap and, therefore, the electronic absorption spectra.

Table 1: Representative Frontier Molecular Orbital Energies for Isoquinoline-1,3(2H,4H)-dione (Calculated)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values for the parent compound and can vary with different computational methods and basis sets.

Prediction of Spectroscopic Properties and Data Interpretation

DFT calculations are instrumental in predicting various spectroscopic data, including NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra. Theoretical calculations of chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

For 7-fluoroisoquinoline-1,3(2H,4H)-dione, DFT can predict the 1H, 13C, and 19F NMR chemical shifts. The predicted spectra can help in assigning the signals in the experimental NMR spectra. Similarly, theoretical IR spectra can be calculated, showing the vibrational frequencies of different functional groups. The characteristic C=O stretching frequencies of the dione moiety and the C-F stretching frequency would be of particular interest.

Computational Elucidation of Reaction Mechanisms and Transition States in Isoquinoline-1,3(2H,4H)-dione Synthesis

Computational chemistry provides valuable insights into the mechanisms of chemical reactions, allowing for the study of reaction pathways, transition states, and the factors governing selectivity.

Investigation of Selectivity and Reaction Pathways

The synthesis of isoquinoline-1,3(2H,4H)-diones can proceed through various routes, including radical cascade reactions. researchgate.net Computational studies can be employed to investigate the different possible reaction pathways and to understand the origins of regioselectivity and stereoselectivity. For the synthesis of substituted isoquinoline-1,3(2H,4H)-diones, DFT calculations can help in identifying the most favorable reaction pathway by comparing the activation energies of different possible routes.

Energetic Profiles of Key Mechanistic Steps

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of the reaction mechanism can be constructed. This profile provides crucial information about the feasibility of a reaction and the stability of intermediates. For multi-step reactions, identifying the rate-determining step is essential for optimizing reaction conditions. Computational studies on the synthesis of related heterocyclic compounds have successfully elucidated complex reaction mechanisms by mapping out the potential energy surface.

Quantum Chemical Descriptors and Their Utility in Characterizing Isoquinoline-1,3(2H,4H)-dione Derivatives

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

For isoquinoline-1,3(2H,4H)-dione derivatives, these descriptors can be used to correlate their structural features with their biological activities or physicochemical properties. Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, related to the HOMO energy.

Electron Affinity (A): The energy released when an electron is added to a molecule, related to the LUMO energy.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution.

Softness (S): The reciprocal of chemical hardness, indicating the ease of changing the electron distribution.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Table 2: Calculated Quantum Chemical Descriptors for Isoquinoline-1,3(2H,4H)-dione

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

Note: These values are derived from the representative HOMO and LUMO energies in Table 1 and serve as an illustration.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Structural Insights

Molecular modeling and dynamics simulations are powerful tools for understanding the three-dimensional structure, conformational flexibility, and intermolecular interactions of isoquinoline-1,3(2H,4H)-dione compounds. These computational methods provide critical insights that complement experimental data, aiding in the rational design of new derivatives with specific biological activities.

Computational studies on the isoquinoline-1,3(2H,4H)-dione scaffold reveal a core structure characterized by significant rigidity. plos.org The fused ring system inherently limits conformational freedom. X-ray crystallography studies of related compounds, such as 2-hydroxyisoquinoline-1,3(2H,4H)-dione and 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione, confirm that the isoquinoline (B145761) moiety is essentially planar. nih.govnih.gov For instance, in 2-hydroxyisoquinoline-1,3(2H,4H)-dione, the root-mean-square (r.m.s.) deviation from planarity for the isoquinoline unit is a mere 0.0158 Å. nih.gov Similarly, the isoquinoline system in 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione shows an r.m.s. deviation of 0.0424 Å. nih.gov This planarity is a key structural feature used in computational models like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, where the rigid isoquinoline-1,3(2H,4H)-dione ring is often used as a common substructure for aligning a series of molecules. plos.org

The introduction of a fluorine atom at the 7-position of the isoquinoline-1,3(2H,4H)-dione ring is not expected to significantly disrupt the planarity of the core scaffold. However, it can influence the molecule's electronic properties and intermolecular interactions. Fluorine substitution is known to have a profound impact on molecular conformation and properties in other systems. soton.ac.uk In the context of this compound, the highly electronegative fluorine atom can alter the electron distribution of the aromatic ring, potentially affecting stacking interactions and hydrogen bonding capabilities.

Molecular dynamics simulations can be employed to explore the subtle conformational nuances and the dynamics of the molecule in a solvated environment. These simulations can reveal the preferred orientations of substituents and the stability of different conformations over time. For derivatives with flexible side chains, conformational analysis is crucial for identifying low-energy conformers that are likely to be biologically active.

The structural data from X-ray crystallography of closely related analogues provides a solid foundation for building accurate in silico models of this compound. Key structural parameters from these studies can be used as starting points for simulations.

Table 1: Crystallographic Data for Related Isoquinoline-1,3(2H,4H)-dione Compounds

| Parameter | 2-hydroxyisoquinoline-1,3(2H,4H)-dione nih.gov | 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione nih.gov |

|---|---|---|

| Formula | C₉H₇NO₃ | C₁₆H₁₃NO₃ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pna2₁ |

| a (Å) | 12.336 | 7.677 |

| b (Å) | 8.666 | 12.003 |

| c (Å) | 7.052 | 13.885 |

| β (º) | 104.19 | 90 |

| V (ų) | 730.8 | 1279.4 |

| Z | 4 | 4 |

| R.M.S. Deviation of Isoquinoline Unit (Å) | 0.0158 | 0.0424 |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Isoquinoline-1,3(2H,4H)-dione |

| 2-hydroxyisoquinoline-1,3(2H,4H)-dione |

Structure Activity Relationship Sar Studies of Isoquinoline 1,3 2h,4h Dione Derivatives

Methodologies for Comprehensive Structure-Activity Relationship Investigations in Heterocyclic Scaffolds

Investigating the SAR of heterocyclic scaffolds like isoquinoline-1,3(2H,4H)-dione involves a combination of synthetic chemistry, biological evaluation, and computational modeling. nih.gov A primary methodology is the systematic synthesis of analogues where specific parts of the molecule, such as substituents on the aromatic ring or the N-alkyl group, are modified. georgiasouthern.edu This allows chemists to probe the role of different functional groups and their positions on the molecule's biological activity. georgiasouthern.edu For instance, researchers might synthesize a series of derivatives to explore the effects of varying steric bulk, electronic properties (electron-donating vs. electron-withdrawing groups), and hydrogen bonding potential. nih.govnih.gov

Once synthesized, these compounds undergo biological screening to determine their activity, often expressed as an IC50 value (the concentration required to inhibit a biological process by 50%). ingentaconnect.comnih.gov The resulting data, which links specific structural changes to changes in potency, forms the basis of the SAR. researchgate.net Computational tools are increasingly integral to this process. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide insights into how these molecules interact with their biological targets at an atomic level, helping to rationalize observed SAR trends and guide the design of new, more potent compounds. nih.govbohrium.com

Influence of Substituent Effects on Molecular Recognition and Ligand-Target Interactions within the Isoquinoline-1,3(2H,4H)-dione Scaffold

Substituents on the isoquinoline-1,3(2H,4H)-dione scaffold play a critical role in molecular recognition and binding affinity by influencing the molecule's electronic distribution, conformation, and ability to form specific interactions with a target protein. tandfonline.comnih.gov The nature and position of these substituents can dramatically alter the compound's biological activity.

For example, in a series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives designed as cereblon (CRBN) modulators, modifications to the isoquinolinedione ring were explored. tandfonline.com The introduction of various substituents allowed researchers to probe the binding pocket of the CRBN E3 ubiquitin ligase. The study revealed that specific substitutions could enhance antiproliferative activity and TNF-α inhibition. tandfonline.com Similarly, studies on isoquinoline-1,3,4-trione derivatives as caspase-3 inhibitors found that introducing an N-acyl group at the 6-position significantly improved their inhibitory potency, with some analogues showing activity in the low nanomolar range. nih.gov These findings underscore the importance of substituents in establishing key hydrogen bonds, hydrophobic interactions, and π-π stacking interactions within the target's active site, which are essential for potent inhibition. ingentaconnect.com

Table 1: Effect of Substituents on Biological Activity of Isoquinoline-1,3(2H,4H)-dione Derivatives

This table summarizes the inhibitory concentrations (IC50) of various substituted isoquinoline-1,3(2H,4H)-dione derivatives against different biological targets, illustrating the impact of specific functional groups on activity.

| Compound | Target | Key Substituent | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 10a | Cereblon (CRBN) | 2-(2,6-dioxopiperidin-3-yl) | 4.83 | tandfonline.com |

| Compound 10a | NCI-H929 cells | 2-(2,6-dioxopiperidin-3-yl) | 2.25 | tandfonline.com |

| Compound 6k | Caspase-3 | 6-N-acyl group | 0.04 | nih.gov |

| Compound 11c | TNKS1 | Piperidine at C-5 | 0.009 | ingentaconnect.com |

| Compound 11c | TNKS2 | Piperidine at C-5 | 0.003 | ingentaconnect.com |

Positional Effects of Fluorine and Other Halogens on Structure-Activity Landscapes of Isoquinoline-1,3(2H,4H)-dione Derivatives

The introduction of fluorine and other halogens into drug candidates is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. nih.govnih.gov The position of the halogen on the isoquinoline-1,3(2H,4H)-dione scaffold is critical, as it can lead to profound differences in biological activity.

Fluorine, with its small size and high electronegativity, can alter the electronic properties of the aromatic ring and participate in favorable interactions with the target protein, including hydrogen bonds and dipole-dipole interactions. nih.gov Studies on the synthesis of fluorinated isoquinoline-1,3(2H,4H)-dione derivatives have noted that the presence of electron-withdrawing groups, such as fluorine, on the aromatic ring can influence reaction yields and by extension, may impact biological interactions. nih.gov For instance, research on 4-diazoisoquinoline-1,3(2H,4H)-diones showed that substituents at the 7-position of the aromatic ring can affect the efficiency of subsequent chemical modifications. nih.gov In a broader context of kinase inhibitors, a halogen capable of inducing a halogen bond can be beneficial for activity. mdpi.com The precise effect, however, is highly dependent on the specific target and the location of the fluorine atom, as an improperly placed fluorine can also lead to a decrease or loss of activity. nih.gov

Conformational Analysis and its Correlation with Molecular Interactions

The three-dimensional shape, or conformation, of a molecule is fundamental to its ability to bind to a biological target. Conformational analysis of the isoquinoline-1,3(2H,4H)-dione scaffold helps to understand its preferred spatial arrangement and flexibility, which in turn dictates its interaction profile. rsc.org The core isoquinoline (B145761) unit is largely planar, which facilitates stacking interactions with aromatic amino acid residues in a protein's binding pocket. nih.gov

The rigidity of the isoquinoline-1,3(2H,4H)-dione ring system serves as a stable anchor for various substituents. plos.org This structural rigidity is often exploited in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. Computational studies and X-ray crystallography can reveal the low-energy conformations of these derivatives. rsc.orgnih.gov For example, crystal structure analysis of 2-hydroxyisoquinoline-1,3(2H,4H)-dione shows an approximately planar isoquinoline unit. nih.gov This planarity is crucial for forming π-π stacking interactions, which, along with hydrogen bonds formed by the dione (B5365651) oxygens and other substituents, anchor the molecule in the active site of its target enzyme or receptor. ingentaconnect.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline-1,3(2H,4H)-dione Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. bohrium.com For isoquinoline-1,3(2H,4H)-dione derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for potent activity. plos.orgnih.gov

In one study focusing on CDK4 inhibitors, researchers developed robust CoMFA and CoMSIA models for a series of 81 isoquinoline-1,3(2H,4H)-dione derivatives. plos.org These models provided a quantitative understanding of how different properties contribute to the inhibitory activity. The analysis generated contour maps that visualize regions where specific properties are favorable or unfavorable for activity.

The key findings from the 3D-QSAR study on CDK4 inhibitors were:

Steric Fields: The models indicated that bulky substituents were favored in certain regions, while they were disfavored in others, providing a clear path for optimizing substituent size.

Electrostatic Fields: The analysis highlighted areas where electropositive or electronegative potentials were crucial for enhancing binding affinity.

Other Fields (CoMSIA): The CoMSIA model also considered hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, revealing that all five parameters were important for inhibitory activity. bohrium.com

The statistical validity of these models is critical. plos.org The models for the isoquinoline-1,3-dione CDK4 inhibitors showed good internal and external predictive power, as indicated by their statistical parameters. plos.orgbohrium.com

Table 2: Statistical Results of 3D-QSAR Models for Isoquinoline-1,3(2H,4H)-dione CDK4 Inhibitors

This table presents the statistical validation parameters for the CoMFA and CoMSIA models, demonstrating their predictive capability.

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | r²pred (External predictive ability) | Reference |

|---|---|---|---|---|

| CoMFA | 0.695 | 0.947 | 0.875 | plos.org |

| CoMSIA | 0.641 | 0.933 | 0.769 | plos.org |

These validated QSAR models serve as powerful tools to predict the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. plos.org

Molecular Docking Studies for Elucidating Binding Modes and Specific Interaction Profiles

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netmdpi.com It is an essential tool for elucidating the specific interactions that govern molecular recognition for isoquinoline-1,3(2H,4H)-dione derivatives. tandfonline.compensoft.net These studies provide detailed, atom-level insights into the binding mode and help to explain the observed SAR. nih.govnih.gov

For isoquinoline-1,3(2H,4H)-dione derivatives, docking studies have revealed common and crucial interaction patterns across various targets:

Hydrogen Bonding: The carbonyl oxygens of the dione moiety frequently act as hydrogen bond acceptors, forming critical interactions with amino acid residues like glycine, serine, or tyrosine in the active site. ingentaconnect.comnih.gov

π-π Stacking: The planar aromatic ring of the isoquinoline core often engages in π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or histidine. ingentaconnect.com

In a study of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives, docking confirmed a favorable fit into the active site of CRBN. tandfonline.com Similarly, docking of isoquinolin-1(2H)-one derivatives into the tankyrase (TNKS) active site showed that the isoquinolinone skeleton formed typical hydrogen bonds and π-π stacking interactions, while substituents at the C-5 position projected into a distal pocket to improve affinity. ingentaconnect.com One potent TNKS inhibitor was found to form a unique hydrogen bond with Glu1138, an interaction not previously observed with other inhibitors. ingentaconnect.com These detailed interaction profiles are invaluable for rational drug design, allowing for the targeted modification of the scaffold to enhance potency and selectivity. nih.gov

Chemical Transformations and Functionalization of the Isoquinoline 1,3 2h,4h Dione Core

Regioselective Derivatization Strategies for the Isoquinoline-1,3(2H,4H)-dione Ring System

The regioselective functionalization of the isoquinoline-1,3(2H,4H)-dione ring system is crucial for the development of its derivatives. The primary sites for derivatization are the nitrogen atom at the 2-position and the activated methylene (B1212753) group at the 4-position.

Alkylation or arylation of the nitrogen atom is a common initial step. However, the carbon at the 4-position is particularly reactive and serves as a key handle for introducing structural diversity. Strategies often involve the generation of a carbanion or an equivalent intermediate at this position, which can then react with various electrophiles.

Another significant strategy involves the conversion of the C4-methylene group into a diazo group. 4-Diazoisoquinoline-1,3(2H,4H)-diones are versatile intermediates that enable a wide range of transformations. nih.gov These diazo compounds can undergo reactions such as insertions and cyclizations, often facilitated by transition metals or photochemical activation, to introduce new functional groups specifically at the C4 position. nih.gov For instance, rhodium-catalyzed reactions of these diazo intermediates with nitriles or heterocycles have been used to synthesize various spirocyclic compounds. nih.gov The fluorine atom at the 7-position, being an electron-withdrawing group, can modulate the reactivity of the aromatic ring, although derivatization typically focuses on the heterocyclic portion of the molecule.

Introduction of Diverse Functional Groups (e.g., thiocyanate (B1210189), perfluoroalkylated groups) onto the Isoquinoline-1,3(2H,4H)-dione Scaffold

The isoquinoline-1,3(2H,4H)-dione core can be decorated with a wide array of functional groups to tune its physicochemical and biological properties.

Thiocyanate Group Introduction: The thiocyanate (SCN) group is a valuable functional moiety found in many biologically active compounds. researchgate.net One effective method for its introduction onto the isoquinoline-1,3(2H,4H)-dione scaffold is through radical addition-cyclization cascade reactions. researchgate.net This approach can involve the reaction of an N-alkyl-N-methacryloyl benzamide (B126) with a thiocyanate source, proceeding under mild conditions to generate 4-thiocyanomethyl-substituted isoquinoline-1,3(2H,4H)-diones. researchgate.net

Perfluoroalkylated Group Introduction: The incorporation of fluorine-containing moieties is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and lipophilicity. nih.gov Photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones provides a mild and efficient method for introducing fluorinated groups. nih.gov Irradiation of the diazo compound with blue LEDs in the presence of a fluorinated alcohol, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), facilitates an O-H insertion reaction. nih.gov This process effectively installs a fluorinated alkoxy group at the 4-position of the isoquinoline-1,3(2H,4H)-dione core in good yields. nih.gov The reaction has been shown to be scalable and compatible with various N-alkyl substituents. nih.gov

Table 1: Photochemical Introduction of Fluorinated Moieties into N-Substituted Isoquinoline-1,3(2H,4H)-dione Scaffolds

| N-Substituent | Fluorinated Reagent | Irradiation Source | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Methyl | HFIP | Blue LEDs (455 nm) | 2 | 71 | nih.gov |

| N-Ethyl | HFIP | Blue LEDs (455 nm) | 2 | 69 | nih.gov |

| N-Propyl | HFIP | Blue LEDs (455 nm) | 2 | 60 | nih.gov |

| N-Butyl | HFIP | Blue LEDs (455 nm) | 2 | 65 | nih.gov |

| N-Phenyl | HFIP | Blue LEDs (455 nm) | 2 | Diminished Yield | nih.gov |

Conversion of Isoquinoline-1,3(2H,4H)-dione Derivatives into Novel Fused Heterocyclic Systems

Derivatives of isoquinoline-1,3(2H,4H)-dione are valuable precursors for synthesizing more complex, fused heterocyclic systems. Various cyclization strategies can be employed to construct new rings onto the existing scaffold.

One approach involves palladium-catalyzed cross-coupling reactions followed by an acid-mediated cycloisomerization. nih.gov For example, appropriately substituted isoquinolinedione derivatives can undergo intramolecular reactions to form polycyclic structures. A strategy analogous to the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones from uracil (B121893) derivatives could be envisioned, where Sonogashira or Suzuki-Miyaura coupling introduces a suitably positioned aryl or alkynyl group, which then undergoes acid-catalyzed cyclization to form a new fused aromatic ring. nih.gov

Transition metal-catalyzed C-H activation is another powerful tool. organic-chemistry.org For instance, Rh(III)-catalyzed cyclization of in situ generated oximes with internal alkynes can produce multisubstituted isoquinolines. organic-chemistry.org Applying similar logic, a C-H bond on a substituent attached to the isoquinolinedione core could be activated to react with an internal coupling partner, leading to the annulation of a new ring. Electrophilic cyclization of precursors like iminoalkynes is another established method for creating substituted isoquinolines, which could be adapted for building upon the dione (B5365651) framework. nih.gov

Synthetic Utility of Isoquinoline-1,3(2H,4H)-dione as a Versatile Building Block for Complex Molecular Architectures

The 7-fluoroisoquinoline-1,3(2H,4H)-dione scaffold serves as a versatile building block for constructing complex molecular architectures. Its utility stems from the combination of the reactive sites on the heterocyclic dione ring and the presence of the fluorine atom on the benzene (B151609) ring.

The fluorine atom can significantly alter the molecule's electronic distribution, acidity, and metabolic stability, making it a desirable feature for compounds in medicinal and agricultural chemistry. researchgate.netresearchgate.net The ability to selectively functionalize the C4 and N2 positions, as discussed previously, allows for the systematic elaboration of the core structure.

The derivatives obtained through these functionalizations are themselves valuable intermediates. For example, the introduction of groups like thiocyanates or fluorinated moieties provides handles for further chemical transformations or directly imparts desired properties. nih.govresearchgate.net The conversion of these derivatives into novel fused heterocyclic systems expands the accessible chemical space, enabling the synthesis of polycyclic compounds with unique three-dimensional structures. nih.govorganic-chemistry.orgnih.gov The isoquinoline-1,3(2H,4H)-dione core is therefore not just a static scaffold but a dynamic platform for creating diverse and complex molecules. researchgate.netamerigoscientific.com

Advanced Analytical and Spectroscopic Characterization of 7 Fluoroisoquinoline 1,3 2h,4h Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules. For 7-fluoroisoquinoline-1,3(2H,4H)-dione, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed picture of the molecular framework.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons and the methylene (B1212753) protons at the C-4 position. The fluorine atom at the C-7 position would influence the chemical shifts of the adjacent aromatic protons through space and through bond interactions, and proton-fluorine coupling (J-coupling) would likely be observed, providing key information about the substitution pattern. The proton on the nitrogen atom at position 2 would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. The two carbonyl carbons (C-1 and C-3) would resonate at the downfield end of the spectrum. The presence of the electronegative fluorine atom would cause a characteristic splitting of the C-7 signal and would also influence the chemical shifts of the neighboring carbon atoms.

Given the fluorine substituent, ¹⁹F NMR spectroscopy would provide a direct observation of the fluorine nucleus. A single resonance would be expected, and its chemical shift would be indicative of its electronic environment. Coupling to adjacent protons would further confirm the structural assignment.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |

| H-2 | δ ~10-12 | - | br s | - |

| H-4 | δ ~3.5 | δ ~40 | s | - |

| H-5 | δ ~8.0 | δ ~130 | d | J(H-5, H-6) = ~8 |

| H-6 | δ ~7.2 | δ ~115 | dd | J(H-6, H-5) = ~8, J(H-6, F-7) = ~9 |

| H-8 | δ ~7.5 | δ ~120 | d | J(H-8, F-7) = ~5 |

| C-1 | - | δ ~165 | s | - |

| C-3 | - | δ ~168 | s | - |

| C-4a | - | δ ~125 | s | - |

| C-5 | - | δ ~130 | d | - |

| C-6 | - | δ ~115 | d | J(C-6, F-7) = ~22 |

| C-7 | - | δ ~160 | d | J(C-7, F-7) = ~250 |

| C-8 | - | δ ~120 | d | J(C-8, F-7) = ~8 |

| C-8a | - | δ ~140 | s | - |

Note: The chemical shifts and coupling constants are estimated values and would require experimental verification.

Mass Spectrometry Techniques (e.g., HRMS, ESI-MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), would be employed to confirm the molecular formula of this compound (C₉H₆FNO₂). The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode. Fragmentation analysis (MS/MS) could be performed on the parent ion to elucidate the fragmentation pathways, which would provide further structural confirmation. Common fragmentation patterns for such a molecule might include the loss of CO, CO₂, and HF.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 180.0455 |

| [M+Na]⁺ | 202.0275 |

| [M-H]⁻ | 178.0303 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group, the C=O groups of the dione (B5365651), the aromatic C-H and C=C bonds, and the C-F bond.

The N-H stretching vibration would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The two carbonyl groups would give rise to strong, sharp absorption bands in the range of 1650-1750 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration typically gives a strong absorption in the 1000-1400 cm⁻¹ range.

Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200-3400 | Medium, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| C=O stretch (amide) | 1680-1720 | Strong |

| C=O stretch (ketone) | 1660-1700 | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium |

| C-F stretch | 1000-1400 | Strong |

X-ray Crystallography for Unambiguous Three-Dimensional Structure Determination

The crystal structure of the parent compound, isoquinoline-1,3(2H,4H)-dione, has been reported to be nearly planar. It is expected that the 7-fluoro derivative would also adopt a largely planar conformation. The crystallographic data would provide precise measurements of the C-F bond length and the effect of the fluorine substituent on the geometry of the aromatic ring. Intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygens, would also be revealed, providing insights into the crystal packing.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~12.0 |

| c (Å) | ~14.0 |

| β (°) | ~105 |

| V (ų) | ~1200 |

| Z | 4 |

Note: These values are hypothetical and based on related structures. Actual values would be determined by experimental analysis.

Future Perspectives and Emerging Research Avenues for 7 Fluoroisoquinoline 1,3 2h,4h Dione

Development of Novel and Highly Sustainable Synthetic Pathways for Fluorinated Isoquinoline (B145761) Diones

The synthesis of fluorinated isoquinoline diones is poised for a paradigm shift towards more sustainable and efficient methodologies. Traditional synthetic routes often rely on harsh reagents and multi-step processes, leading to significant waste generation. The future lies in the adoption of green chemistry principles to minimize the environmental impact of producing these valuable compounds.

One of the most promising avenues is the application of flow chemistry . Continuous-flow reactors offer enhanced control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and reduced reaction times. rsc.org This technology is particularly well-suited for the synthesis of fluorinated heterocycles, enabling the use of reagents that might be challenging to handle in conventional batch processes.

Furthermore, the development of biocatalytic methods presents an exciting frontier. The use of enzymes to catalyze key steps in the synthesis of isoquinoline diones could lead to highly selective and environmentally friendly processes. While specific biocatalytic routes for 7-fluoroisoquinoline-1,3(2H,4H)-dione are yet to be established, the broader success of biocatalysis in heterocyclic chemistry suggests significant potential.

The exploration of novel cascade and radical cascade reactions also holds promise for streamlining the synthesis of the isoquinoline-dione core. rsc.org These reactions allow for the construction of complex molecular architectures in a single, atom-economical step, thereby reducing the number of synthetic operations and the associated waste.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Improved safety, higher yields, shorter reaction times, better control over exothermic reactions. rsc.org |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact, use of renewable resources. |

| Cascade Reactions | Increased synthetic efficiency, atom economy, reduced number of purification steps. rsc.org |

| Green Solvents | Reduced toxicity and environmental persistence compared to traditional organic solvents. |

Integration of Artificial Intelligence and Machine Learning in the Design and Optimization of Isoquinoline-1,3(2H,4H)-dione Derivatives

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of novel isoquinoline-1,3(2H,4H)-dione derivatives. These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development cycle.

In the realm of drug discovery, AI algorithms can be employed for the in silico design of new bioactive compounds. By learning from existing structure-activity relationship (SAR) data, these models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This approach has already shown success in the broader field of isoquinoline alkaloids.

Machine learning models can also be utilized to optimize synthetic routes. By analyzing data from previous experiments, these models can predict the optimal reaction conditions to maximize yield and minimize byproducts, reducing the time and resources required for process development. For complex multi-step syntheses, AI can even assist in retrosynthetic analysis, proposing novel and efficient synthetic pathways.

| AI/ML Application | Impact on Isoquinoline-1,3(2H,4H)-dione Research |

| De Novo Drug Design | Generation of novel molecular structures with predicted biological activity. |

| Synthesis Optimization | Prediction of optimal reaction conditions for improved yield and purity. |

| Virtual Screening | High-throughput screening of virtual compound libraries to identify potential hits. |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. |

Exploration of New Chemical Transformations for Diverse Scaffold Modification

The functionalization of the this compound scaffold is a key area of future research, as the introduction of diverse substituents can fine-tune its physicochemical and biological properties. Emerging chemical transformations are expected to provide more efficient and selective methods for modifying this heterocyclic core.

One area of intense interest is C-H activation . This powerful strategy allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. The development of catalysts that can selectively activate specific C-H bonds on the isoquinoline-dione ring would open up new avenues for creating a wide range of derivatives.

Late-stage functionalization is another critical area. This involves introducing new functional groups into a complex molecule at a late stage of the synthesis. For fluorinated compounds like this compound, late-stage fluorination techniques could be employed to introduce additional fluorine atoms or other functional groups, rapidly generating a library of analogues for biological screening.

Furthermore, photochemical methods offer mild and selective ways to functionalize the isoquinoline-dione scaffold. For instance, the photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones has been shown to be an effective method for introducing fluorinated moieties. acs.org

| Transformation Type | Potential for Scaffold Modification |

| C-H Activation | Direct and selective introduction of various functional groups onto the aromatic ring. |

| Late-Stage Fluorination | Rapid generation of analogues with altered properties by introducing additional fluorine atoms. |

| Photochemical Reactions | Mild and selective functionalization under light-induced conditions. acs.org |

| Cross-Coupling Reactions | Formation of new carbon-carbon and carbon-heteroatom bonds to introduce diverse substituents. |

Applications of the Isoquinoline-1,3(2H,4H)-dione Core in Material Science and Advanced Chemical Technologies

Beyond its potential in medicinal chemistry, the isoquinoline-1,3(2H,4H)-dione core is an emerging building block for advanced materials. The unique electronic and structural features of this scaffold, particularly when fluorinated, make it an attractive candidate for a range of applications in material science and chemical technologies.

A significant area of exploration is in the field of organic electronics . Recently, conjugated polymers derived from isoquinoline-1,3-dione have been synthesized and shown to exhibit promising charge transport properties in field-effect transistors. rsc.orgrsc.org The electron-withdrawing nature of the dione (B5365651) moiety can be leveraged to create materials with desirable electronic characteristics. The introduction of fluorine at the 7-position could further modulate these properties, potentially leading to enhanced performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The isoquinoline scaffold is also known to be a component in the manufacture of dyes and pigments . wikipedia.org The extended π-system of the isoquinoline-1,3(2H,4H)-dione core suggests that its derivatives could exhibit interesting photophysical properties, making them suitable for applications as colorants or fluorescent probes.

Furthermore, the development of polymers incorporating the isoquinoline-dione unit could lead to materials with novel thermal and mechanical properties. The rigidity of the heterocyclic core could impart high thermal stability to such polymers.

| Application Area | Potential Role of this compound |

| Organic Electronics | As a building block for semiconducting polymers in transistors and other electronic devices. rsc.orgrsc.org |

| Dyes and Pigments | As a chromophore for the development of novel colorants and functional dyes. wikipedia.org |

| Advanced Polymers | As a monomer to create polymers with enhanced thermal stability and specific functionalities. |

| Chemical Sensors | As a core structure for the design of chemosensors that can detect specific analytes. |

Q & A

Q. What are common synthetic routes for 7-fluoroisoquinoline-1,3(2H,4H)-dione?

The synthesis typically involves cyclization reactions of fluorinated precursors. For example, derivatives like 5-(2,4-difluorophenyl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione are synthesized via acid-catalyzed cyclization of substituted benzoyl chlorides with fluorinated aromatic amines. Yields vary (e.g., 36–63% in analogous compounds), with purification via column chromatography and recrystallization . Key steps include refluxing in solvents like DMF or THF and characterizing intermediates using NMR and HRMS .

Q. How can solubility challenges be addressed for in vitro/in vivo studies?

For poorly soluble analogs, DMSO is recommended for stock solutions (e.g., 10 mM), followed by dilution in biocompatible solvents like saline with Tween 80 (e.g., DMSO:Tween 80:Saline = 10:5:85). For oral administration, suspensions in 0.5% CMC-Na are effective. Stability is temperature-dependent: store solids at -20°C (3 years) and solutions at -80°C (6 months) .

Q. What spectroscopic techniques are critical for structural validation?

1H/13C NMR (600 MHz) resolves aromatic protons and fluorinated substituents. For example, 6c (a fluorinated analog) shows distinct δ 7.69 ppm (aromatic H) and δ 161.9 ppm (carbonyl C). HRMS-ESI(−) confirms molecular ions (e.g., m/z 300.0712 for C16H11NFO4) . X-ray crystallography (e.g., 100 K data) provides bond lengths and angles for fluorinated derivatives, with R-factors <0.05 .

Advanced Research Questions

Q. How can reaction yields be optimized for fluorinated isoquinoline-diones?

Factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) identifies optimal conditions. For analogs like 8c, yields improved from 36% to 58% by adjusting reaction time and using Pd/C catalysts. DOE (Design of Experiments) tools in software like COMSOL Multiphysics model reactor dynamics and mass transfer .

Q. What computational methods predict bioactivity of fluorinated derivatives?

Molecular docking (e.g., AutoDock Vina) and DFT calculations evaluate binding affinity to targets like PARP-1. Fluorine’s electronegativity enhances binding via halogen bonds (e.g., F···H-N interactions). QSAR models using descriptors like logP (0.538 for a related compound) and polar surface area (57.61 Ų) correlate solubility and membrane permeability .

Q. How to resolve contradictions in biological activity data across studies?

Meta-analysis of IC50 values (e.g., PARP inhibition) should account for assay conditions (e.g., cell line, ATP concentration). For example, 7c showed 38% yield but higher potency than 8c (36% yield), suggesting structural modifications (e.g., methoxy groups) enhance target engagement. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Methodological Guidance

Q. What statistical approaches are recommended for experimental data analysis?

Use regression analysis for multi-parameter optimization (e.g., reaction time vs. yield). For biological replicates, apply ANOVA with Tukey’s post-hoc test. Graphical tools like residual plots identify outliers in spectroscopic data .

Q. How to design stability studies for fluorinated analogs?

Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. For photostability, expose samples to UV light (ICH Q1B guidelines). Fluorine’s inductive effect may reduce hydrolysis rates compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.